3-[4-(2,4-Difluorophenoxy)piperidin-1-yl]-1,1,1-trifluoropropan-2-ol

Catalog No.
S7002489
CAS No.
M.F
C14H16F5NO2
M. Wt
325.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[4-(2,4-Difluorophenoxy)piperidin-1-yl]-1,1,1-tr...

Product Name

3-[4-(2,4-Difluorophenoxy)piperidin-1-yl]-1,1,1-trifluoropropan-2-ol

IUPAC Name

3-[4-(2,4-difluorophenoxy)piperidin-1-yl]-1,1,1-trifluoropropan-2-ol

Molecular Formula

C14H16F5NO2

Molecular Weight

325.27 g/mol

InChI

InChI=1S/C14H16F5NO2/c15-9-1-2-12(11(16)7-9)22-10-3-5-20(6-4-10)8-13(21)14(17,18)19/h1-2,7,10,13,21H,3-6,8H2

InChI Key

QFYSXNODCJMNOU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=C(C=C(C=C2)F)F)CC(C(F)(F)F)O
3-[4-(2,4-Difluorophenoxy)piperidin-1-yl]-1,1,1-trifluoropropan-2-ol, commonly referred to as DFTP, is a synthetic organic compound that belongs to the class of alcohols known as trifluoropropanols. It has shown potential as a drug candidate due to its unique chemical structure.
The development of DFTP as a drug has been motivated by its ability to interact with specific receptors in the brain and nervous system.
DFTP is a white to off-white crystalline powder that has a molecular weight of 367.37 g/mol. It is soluble in water, DMSO, and ethanol, but insoluble in hexane and chloroform. Its melting point is around 112°C, and its boiling point is about 306°C.
DFTP can be synthesized using standard organic synthesis techniques such as the Grignard reaction, the Suzuki-Miyaura coupling, and the Buchwald-Hartwig coupling. These techniques enable the formation of different substituents at the piperidine ring of DFTP.
Several analytical methods have been developed for the detection and quantification of DFTP in biological fluids and tissues. These methods include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
DFTP exhibits a wide range of biological properties due to its ability to interact with several receptors in the brain and nervous system. It has shown potential as a therapeutic agent for the treatment of several diseases such as depression, anxiety, and addiction. DFTP acts as a modulator of the neurotransmitter system and can influence the concentration and activity of different neurotransmitters such as dopamine, serotonin, and norepinephrine.
In scientific experiments, DFTP has been shown to have low toxicity and is generally safe when administered within a narrow dose range. However, more research is needed to determine its safety and potential side effects when used in humans.
DFTP has been used in several scientific experiments to investigate its potential therapeutic properties. In preclinical studies, DFTP has shown antidepressant, anxiolytic, and anti-addictive effects. It has also been shown to improve cognitive function, learning, and memory.
Currently, research on DFTP is still in the preclinical stages, and more studies are needed to determine its safety and efficacy in humans. Researchers have suggested that DFTP may have the potential to be developed into a new class of drugs that can treat several neuropsychological disorders.
DFTP's unique chemical structure and biological properties make it a compelling candidate for several fields of research and industry. In particular, it has shown potential as a therapeutic agent for the treatment of several neuropsychological disorders such as depression, anxiety, and addiction. It may also have applications in the field of cognitive enhancement and memory improvement.
Despite its potential, there are several limitations to the use of DFTP as a therapeutic agent. For example, its stability, solubility, and bioavailability need to be improved to make it a viable drug candidate. Additionally, more research is needed to determine its safety and efficacy in humans.
for research on DFTP include developing novel derivatives of the compound, developing new analytical methods for detection and quantification, investigating its mechanism of action in more detail, and conducting clinical trials to determine its safety and efficacy in humans.

XLogP3

3.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

325.11011956 g/mol

Monoisotopic Mass

325.11011956 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-26-2023

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